4-Chloro-2-phenylpyrimidin-5-amine
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Overview
Description
4-Chloro-2-phenylpyrimidin-5-amine is an aromatic heterocyclic compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, which contains a phenyl group at the 2-position and a chlorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenylpyrimidin-5-amine typically involves the reaction of 2-phenylpyrimidine with a chlorinating agent. One common method is the reaction of 2-phenylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenylpyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Aminopyrimidines.
Scientific Research Applications
4-Chloro-2-phenylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Lacks the chlorine atom at the 4-position.
4-Chloro-2-methylpyrimidine: Contains a methyl group instead of a phenyl group at the 2-position.
4-Chloro-6-phenylpyrimidine: Has the phenyl group at the 6-position instead of the 2-position
Uniqueness
4-Chloro-2-phenylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-8(12)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,12H2 |
InChI Key |
PWGFZVSPADHFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)N |
Origin of Product |
United States |
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